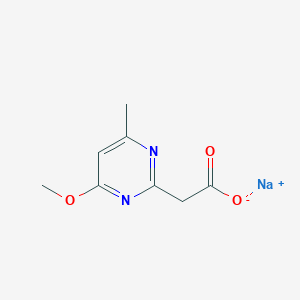
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is a compound that features a pyrazole ring substituted with a cyclopropyl group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl group and the aniline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, hydrazine-coupled pyrazoles can be synthesized and then further modified to introduce the cyclopropyl and aniline groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization or column chromatography are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. Molecular docking studies have shown that pyrazole derivatives can fit into the active sites of certain enzymes, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine: This compound also features a cyclopropyl group and a pyrazole ring, but with different substituents.
2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine: Another pyrazole derivative with different functional groups.
Uniqueness
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is unique due to its specific combination of a cyclopropyl group and an aniline moiety attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2-(3-cyclopropylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C12H13N3/c13-10-3-1-2-4-12(10)15-8-7-11(14-15)9-5-6-9/h1-4,7-9H,5-6,13H2 |
Clé InChI |
MDSMPHONHVCNCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN(C=C2)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B11817844.png)




![5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B11817869.png)






